3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one
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Overview
Description
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a hydroxy group is introduced to the phenyl ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl groups
Reduction: Formation of amino-substituted quinazolinone derivatives
Substitution: Formation of various substituted quinazolinone derivatives
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and nitrophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazolinone: Lacks the nitrophenyl group but shares the quinazolinone core.
3-Nitroquinazolinone: Lacks the hydroxyphenyl group but shares the quinazolinone core.
2-Phenylquinazolinone: Lacks both the hydroxy and nitro groups but has a phenyl substituent.
Uniqueness
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its biological activity and makes it a valuable compound for research and development.
Properties
CAS No. |
370869-84-4 |
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Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H15N3O4/c25-17-10-8-15(9-11-17)23-20(13-14-4-3-5-16(12-14)24(27)28)22-19-7-2-1-6-18(19)21(23)26/h1-12,25H,13H2 |
InChI Key |
LKGHPKUSGLNDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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